2-Formyl-6-(trifluoromethyl)benzoic acid 2-Formyl-6-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC3227267
InChI: InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-2-5(4-13)7(6)8(14)15/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C9H5F3O3
Molecular Weight: 218.13 g/mol

2-Formyl-6-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC3227267

Molecular Formula: C9H5F3O3

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

2-Formyl-6-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C9H5F3O3
Molecular Weight 218.13 g/mol
IUPAC Name 2-formyl-6-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-2-5(4-13)7(6)8(14)15/h1-4H,(H,14,15)
Standard InChI Key VENFMNSWUVTNRJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C=O

Introduction

Basic Chemical Characteristics

2-Formyl-6-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula C9H5F3O3 and a molecular weight of 218.13 g/mol . The compound's structure features a benzoic acid core with two key functional groups: a formyl (aldehyde) group at the 2-position and a trifluoromethyl group at the 6-position. This arrangement creates a highly functionalized benzoic acid derivative with specific chemical properties.

The systematic IUPAC name for this compound is 2-formyl-6-(trifluoromethyl)benzoic acid, which accurately describes its structural components . In the chemical registry system, it is identified by CAS number 1289156-92-8 and MDL number MFCD28357173 . The compound is typically available at a purity of approximately 95% for research and industrial applications.

Structural Features

The compound's structural representation can be described by the SMILES notation: O=CC1=C(C(=O)O)C(C(F)(F)F)=CC=C1 . This notation indicates the presence of:

  • A carboxylic acid group (-COOH)

  • An aldehyde group (-CHO)

  • A trifluoromethyl group (-CF3)

All these functional groups are attached to a benzene ring in specific positions, creating a molecule with unique electronic and steric properties. The trifluoromethyl group, with its strong electron-withdrawing character, significantly influences the reactivity of the compound, particularly in relation to the nearby carboxylic acid and formyl groups.

Physical Properties

While specific physical property data for 2-Formyl-6-(trifluoromethyl)benzoic acid is limited in the provided search results, several properties can be inferred based on its structure and comparison with related compounds. As a substituted benzoic acid, it likely exists as a crystalline solid at room temperature, with physical characteristics influenced by its functional groups.

The presence of the trifluoromethyl group typically enhances lipophilicity while reducing hydrogen bonding potential compared to non-fluorinated analogs. This functional group often improves a compound's metabolic stability and membrane permeability, properties that are particularly relevant for drug development applications.

Chemical Reactivity

The reactivity of 2-Formyl-6-(trifluoromethyl)benzoic acid is governed by its three main functional groups, each offering distinct reaction pathways.

Carboxylic Acid Reactivity

The carboxylic acid group can participate in typical reactions including:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to primary alcohols

  • Conversion to acid chlorides for enhanced reactivity

Aldehyde Reactivity

The formyl group provides opportunities for numerous transformations:

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

  • Aldol condensations

  • Schiff base formation with amines

  • Wittig reactions for carbon chain extension

Analytical Characterization

Analytical characterization of 2-Formyl-6-(trifluoromethyl)benzoic acid would typically involve several complementary techniques to confirm its structure and purity.

Spectroscopic Analysis

Key spectroscopic features likely include:

  • NMR Spectroscopy:

    • 1H NMR: Distinctive aldehyde proton signal (typically 9-10 ppm)

    • 13C NMR: Carbonyl carbon signals for both the carboxylic acid and aldehyde groups

    • 19F NMR: Signal pattern characteristic of the trifluoromethyl group

  • IR Spectroscopy:

    • Strong carbonyl stretching bands for both carboxylic acid and aldehyde groups

    • O-H stretching of the carboxylic acid

    • C-F stretching frequencies characteristic of the trifluoromethyl group

  • Mass Spectrometry:

    • Molecular ion peak at m/z 218

    • Fragmentation pattern showing loss of typical groups (CO2H, CHO)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for purity determination, with typical commercial material available at approximately 95% purity .

Comparison with Related Compounds

Understanding 2-Formyl-6-(trifluoromethyl)benzoic acid in context requires comparison with structurally related compounds.

Structural Analogs

The table below compares key properties of 2-Formyl-6-(trifluoromethyl)benzoic acid with related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Differences
2-Formyl-6-(trifluoromethyl)benzoic acidC9H5F3O3218.131289156-92-8Reference compound
3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acidC9H4F4O3236.12-Additional fluorine at position 3
2-Fluoro-6-(trifluoromethyl)benzoic acidC8H4F4O2208.1132890-94-1Fluorine instead of formyl at position 2
2,4,6-Tris(trifluoromethyl)benzoic acidC10H3F9O2326.1125753-26-8Three trifluoromethyl groups, no formyl group
2-(Trifluoromethyl)benzoic acidC8H5F3O2190.12433-97-6No formyl group at position 2

This comparison highlights how subtle structural modifications can lead to compounds with potentially different chemical and biological properties.

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